Pomalidomide-C3-adavosertib

PROTAC Wee1 Selectivity

First-in-class, CRBN-dependent Wee1 PROTAC degrader that catalytically removes Wee1 without degrading PLK1—mechanistically distinct from the clinical inhibitor AZD1775. Unlike inhibitor-based approaches, ZNL-02-096 eliminates dose-limiting PLK1 toxicity. Demonstrates synergy with PARP inhibitors (olaparib) in HR-deficient tumors. Paired with negative control ZNL-02-178 and CRBN-/- models for rigorous target engagement validation. Ideal for decoupling degradation from inhibition phenotypes, benchmarking novel Wee1 degraders, and hematologic cancer studies.

Molecular Formula C42H45N11O6
Molecular Weight 799.9 g/mol
Cat. No. B10821857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C3-adavosertib
Molecular FormulaC42H45N11O6
Molecular Weight799.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O
InChIInChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55)
InChIKeyLZUDSNUROXNVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C3-adavosertib Procurement Guide: A CRBN-Recruiting PROTAC Wee1 Degrader


Pomalidomide-C3-adavosertib, also designated ZNL-02-096, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively degrades the Wee1 kinase via the ubiquitin-proteasome system [1]. The compound comprises the clinical Wee1 inhibitor AZD1775 (adavosertib) linked to a pomalidomide moiety, which recruits the cereblon (CRBN) E3 ubiquitin ligase [1]. In vitro characterization demonstrates that this degrader exhibits CRBN-dependent pharmacology, which is mechanistically distinct from that of its parent inhibitor [1].

Why Substituting Pomalidomide-C3-adavosertib with AZD1775 or Other Wee1 Inhibitors Fails


Generic substitution of Pomalidomide-C3-adavosertib with its parent inhibitor AZD1775 or other ATP-competitive Wee1 inhibitors is scientifically invalid due to fundamental mechanistic divergence. While AZD1775 acts as a reversible inhibitor requiring sustained high target occupancy, Pomalidomide-C3-adavosertib functions catalytically as a degrader, resulting in quantitative differences in potency, downstream pharmacology, and selectivity [1]. Critically, AZD1775 exhibits dose-limiting toxicities and off-target PLK1 inhibition, whereas Pomalidomide-C3-adavosertib selectively degrades Wee1 without degrading PLK1, despite retaining PLK1 inhibitory activity in biochemical assays [1]. Consequently, equimolar substitution fails to replicate the intended degradation-based pharmacology and may introduce confounding off-target effects.

Pomalidomide-C3-adavosertib Quantitative Differentiation Evidence


Functional Selectivity: Wee1 Degradation Without PLK1 Degradation Despite Potent PLK1 Inhibition

Pomalidomide-C3-adavosertib (ZNL-02-096) demonstrates functional selectivity that is unattainable with the parent inhibitor AZD1775. While both compounds potently inhibit PLK1 in a biochemical FRET-based Z'-LYTE kinase assay (IC50 = 102 nM for ZNL-02-096), multiplexed quantitative proteomics in MOLT4 cells treated with 100 nM ZNL-02-096 for 2 hours revealed Wee1 as the only protein significantly downregulated (Log2FC = -1.97) across the proteome; no degradation of PLK1 was observed [1]. This contrasts sharply with AZD1775, whose clinical tolerability is limited by PLK1-mediated toxicities [1].

PROTAC Wee1 Selectivity PLK1

Enhanced Potency in Inducing G2/M Phase Accumulation Compared to Parent Inhibitor

Pomalidomide-C3-adavosertib induces G2/M cell cycle accumulation at significantly lower concentrations than the parent inhibitor AZD1775, consistent with its catalytic mechanism of action. In MOLT4 cells, 100 nM of ZNL-02-096 produced robust G2/M accumulation, whereas a 10-fold higher concentration of AZD1775 (1 μM) was required to achieve a comparable effect [1]. This enhanced potency was recapitulated across a panel of triple-negative breast cancer and ovarian cancer cell lines, where ZNL-02-096 consistently induced G2/M accumulation at lower doses than either AZD1775 or the negative control degrader ZNL-02-178 [1].

Cell Cycle Wee1 PROTAC Potency

CRBN-Dependent Antiproliferative Activity with 6-Fold Shift in CRBN-/- Cells

The antiproliferative activity of Pomalidomide-C3-adavosertib is mechanistically linked to CRBN recruitment, distinguishing it from inhibitors like AZD1775 that act independently of E3 ligase engagement. In MOLT4 cells, ZNL-02-096 exhibited an IC50 of 390 nM, compared to 800 nM for AZD1775 [1]. Crucially, in CRBN-/- MOLT4 cells, the IC50 of ZNL-02-096 shifted approximately 6-fold to 2220 nM, whereas the negative control degrader ZNL-02-178 (incapable of binding CRBN) had an IC50 of 4557 nM in parental cells [1]. This 6-fold shift quantifies the CRBN-dependent contribution to cytotoxicity, a feature absent in traditional inhibitors.

CRBN-dependence Cytotoxicity PROTAC Wee1

Synergistic Antiproliferative Effect with the PARP Inhibitor Olaparib in Ovarian Cancer Cells

Pomalidomide-C3-adavosertib synergizes with the PARP inhibitor olaparib, a combination effect not equivalently achieved with the parent inhibitor. In ovarian cancer cell lines, ZNL-02-096 potentiated the antiproliferative activity of olaparib, whereas the negative control degrader ZNL-02-178 did not [1]. This synergy is consistent with the compound's catalytic degradation of Wee1 and its resultant induction of unrepaired DNA damage [1], positioning it as a tool compound for investigating synthetic lethal interactions between Wee1 degradation and PARP inhibition.

Synergy Olaparib Ovarian Cancer PROTAC

Optimal Scientific and Industrial Applications for Pomalidomide-C3-adavosertib


Functional Dissection of Wee1 Degradation vs. Catalytic Inhibition in Cell Cycle Checkpoint Studies

Pomalidomide-C3-adavosertib is optimally deployed in studies aiming to decouple the consequences of Wee1 protein loss from those of Wee1 catalytic inhibition. By comparing its effects to those of AZD1775 at equivalent functional doses (e.g., 100 nM ZNL-02-096 vs. 1 μM AZD1775), researchers can attribute phenotypes specifically to Wee1 degradation rather than kinase inhibition [1]. The availability of the negative control degrader ZNL-02-178 and isogenic CRBN-/- cell lines further enables rigorous dissection of CRBN-dependent pharmacology [1].

Investigating Synthetic Lethality Between Wee1 Degradation and PARP Inhibition in DNA Repair-Deficient Cancers

The demonstrated synergy between Pomalidomide-C3-adavosertib and olaparib in ovarian cancer cell lines positions this degrader as a critical tool for preclinical exploration of combination therapies targeting homologous recombination-deficient tumors [1]. Procurement of this compound enables the investigation of whether Wee1 degradation yields superior synergy with PARP inhibitors compared to Wee1 inhibition, potentially informing future therapeutic development strategies.

Benchmarking Novel Wee1-Targeting PROTACs and Molecular Glue Degraders

As a well-characterized, first-in-class Wee1 degrader with published quantitative data on degradation kinetics, CRBN-dependence, and selectivity, Pomalidomide-C3-adavosertib serves as an essential benchmark control in the development and characterization of novel Wee1-targeting degraders. Its use enables cross-study comparisons of degradation efficiency (e.g., DC50, Dmax), selectivity (e.g., proteomics), and downstream functional effects [1].

Probing CRBN-Dependent Pharmacology in Models of Hematologic Malignancies

Given the enhanced sensitivity of multiple myeloma cell lines to ZNL-02-096 compared to the inactive degrader control [1], this compound is particularly suited for studies exploring the intersection of CRBN-mediated protein degradation and Wee1 dependency in hematologic cancers. The 6-fold shift in IC50 observed in CRBN-/- cells provides a quantitative framework for assessing target engagement and pathway dependency in these models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-C3-adavosertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.